(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
Description
(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine dihydrochloride is a pyrazole-derived amine salt. Its structure comprises a pyrazole ring substituted with a tert-butyl group at the 1-position and a cyclopropyl group at the 5-position, with a methanamine side chain at the 3-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;;/h6,8H,4-5,7,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIUCJGOTDRUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl and cyclopropyl groups, and subsequent conversion to the methanamine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve efficient production on a large scale.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Pyrazole boronic esters are common intermediates in Suzuki couplings. For example, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) reacts with aryl halides in the presence of Pd catalysts to form biarylpyrazole derivatives . Though the target compound lacks a boronate group, its primary amine could facilitate functionalization for cross-coupling.
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5h | 93% |
Amide Formation
The primary amine group in the compound can undergo acylation. For instance, tert-butyl 3-(4-boronate-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4) forms sulfonamide derivatives via nucleophilic substitution . Similarly, the methanamine group here could react with sulfonyl chlorides or acyl chlorides.
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Methanamine | Acetyl chloride | Acetylated pyrazole derivative | DCM, DIPEA, RT, 12h |
| Methanamine | 4-Fluorophenyl isocyanate | Urea-linked pyrazole | DMF, 50°C, overnight |
Cyclopropane Ring Functionalization
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | HBr/AcOH, 0°C → RT | Ring-opening to form dihalide |
| Epoxidation | mCPBA, CH₂Cl₂ | Cyclopropane → epoxide |
Deprotection and Salt Exchange
The dihydrochloride salt can be neutralized to free the amine. For example, tert-butyl 5-amino-3-cyclopropylpyrazole-1-carboxylate (CID 11356513) is deprotected using TFA to yield the free amine .
| Step | Reagent | Conditions | Result |
|---|---|---|---|
| Salt neutralization | NaOH (aq.) | RT, 1h | Free methanamine |
| Boc deprotection | TFA/DCM (1:1) | 0°C → RT, 2h | Deprotected pyrazole amine |
Heterocycle Modifications
The pyrazole ring itself can participate in electrophilic substitutions. For example, 3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CID 24865390) undergoes nitration at the 4-position under HNO₃/H₂SO₄ .
| Reaction Type | Reagent | Position Modified |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyrazole C4 |
| Sulfonation | ClSO₃H, DCM | Pyrazole C5 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 266.21 g/mol. Its structure features a tert-butyl group and a cyclopropyl moiety attached to a pyrazole ring, which contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride as an anticancer agent. Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) in vitro, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Neurological Applications
The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Case Study:
In preclinical trials, this compound showed promise in reducing neuroinflammation in models of Alzheimer's disease, leading to improved cognitive function .
Pesticidal Properties
Research into the agricultural applications of this compound reveals its potential as a pesticide. Its unique structure allows it to interact effectively with biological targets in pests.
Data Table: Pesticidal Efficacy
Polymerization Initiator
The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate radicals under specific conditions.
Case Study:
In experiments, this compound was used as an initiator for the polymerization of styrene, resulting in polymers with desirable thermal and mechanical properties .
Mechanism of Action
The mechanism of action of (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous dihydrochloride salts of heterocyclic methanamines, focusing on molecular structure, substituent effects, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name (Dihydrochloride Salts) | Molecular Formula | Molecular Weight | Core Heterocycle | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine | C₁₂H₂₂Cl₂N₃ | 289.23 g/mol | Pyrazole | Tert-butyl, cyclopropyl | High steric bulk, rigid conformation |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine | C₇H₁₁Cl₂FN₂O | 229.08 g/mol | Pyridine | Fluorine, ether linkage | Electronegative substituent, potential for halogen bonding |
| 1-(2-Propylpyrimidin-5-yl)methanamine | C₈H₁₅Cl₂N₃ | 224.13 g/mol | Pyrimidine | Propyl | Increased lipophilicity, planar aromatic system |
| 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine | C₉H₁₁Cl₂N₃O | 260.11 g/mol | Isoxazole | Pyridinyl | Oxygen-containing heterocycle, altered hydrogen-bonding capacity |
| (1-Cyclopropyl-2-methylbenzodiazol-5-yl)methanamine | C₁₂H₁₇Cl₂N₃ | 274.19 g/mol | Benzimidazole | Cyclopropyl, methyl | Larger aromatic system, enhanced planarity |
Key Comparative Insights
Core Heterocycle Differences Pyrazole (Target Compound): The pyrazole ring contains two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. This contrasts with pyrimidine (two nitrogens in a six-membered ring) and isoxazole (oxygen-nitrogen heterocycle), which exhibit distinct electronic profiles .
Substituent Effects
- Tert-Butyl Group : The bulky tert-butyl substituent in the target compound provides steric hindrance, likely enhancing metabolic stability by shielding the core structure from enzymatic degradation. This contrasts with smaller groups like propyl () or methyl (), which offer less steric protection .
- Cyclopropyl vs. Fluorine : The cyclopropyl group introduces ring strain and conformational rigidity, whereas fluorine in ’s pyridine derivative enhances electronegativity and bioavailability through improved membrane permeability .
Salt Form and Solubility All compounds are dihydrochlorides except the hydrochloride salt in . Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, favoring in vitro applications. For example, the target compound’s dihydrochloride form may offer better dissolution properties than analogs like "(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride" () .
However, the tert-butyl and cyclopropyl groups may balance lipophilicity (LogP) and polar surface area, maintaining drug-like properties .
Biological Activity
(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its molecular formula is with a molecular weight of 266.21 g/mol . This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Reaction of cyclopropylamine with pyrazole derivatives : This reaction is often facilitated by catalysts and conducted under inert atmospheres to maintain stability.
- Industrial production : Large-scale processes may utilize batch or continuous flow techniques optimized for yield and purity, often employing crystallization and chromatography for purification .
The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor in various enzymatic pathways, potentially influencing cellular signaling mechanisms.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cell lines. Notably, its effects on cancer cell lines and viral infections have been investigated:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as the vaccinia virus and Rift Valley fever virus in Vero cell cultures .
- Cytotoxicity : Studies indicate that related pyrazole derivatives can exhibit cytotoxic effects on tumor cells, although specific data on this compound's cytotoxicity remain limited.
Case Studies
Recent research highlights the potential therapeutic applications of this compound:
- Cardiovascular Applications : A patent discusses the use of novel heterocyclic compounds, including derivatives similar to this compound, for treating cardiovascular diseases .
- Anticancer Research : Investigations into related pyrazole compounds have revealed their ability to inhibit cancer cell proliferation, suggesting similar potential for this compound .
Data Summary
The following table summarizes key properties and findings related to this compound:
| Property/Study | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.21 g/mol |
| Potential Biological Activities | Antiviral, anticancer |
| In Vitro Assays | Significant activity against specific viruses |
| Case Study Focus | Cardiovascular and cancer therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
